(1r,4r)-4-(1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride
説明
特性
IUPAC Name |
4-(1H-imidazol-2-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h5-8H,1-4,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZCBJGVXXSCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059913-83-4 | |
| Record name | rac-(1r,4r)-4-(1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Starting Materials and Chiral Building Blocks
- Chiral synthons such as derivatives of D-serine or other amino acids are used to establish stereochemistry early in the synthesis. For example, chiral building blocks derived from amino acids enable the stereoselective formation of the cyclohexane ring system with the desired (1r,4r) configuration.
- Alternative approaches use commercially available chiral esters or lactams, which undergo functional group transformations to yield the cyclohexylamine core with stereocontrol.
Cyclohexane Ring Construction and Functionalization
- Ring-closing metathesis and selective epoxidation or dihydroxylation are key steps to form the cyclohexane ring with the required stereochemistry.
- Hydroboration-oxidation and other stereoselective oxidation/reduction steps are employed to install hydroxyl or amine groups at specific positions on the ring.
- Protecting groups such as Boc (tert-butoxycarbonyl) and TBDPS (tert-butyldiphenylsilyl) are used to control chemoselectivity during multi-step synthesis.
Amine Functional Group Formation
- Amino groups are introduced via reductive amination, azide reduction, or nucleophilic substitution reactions on halogenated intermediates.
- Reduction agents such as lithium aluminum hydride or sodium borohydride are commonly used to reduce intermediates to the desired amine.
- Deprotection steps remove protecting groups from the amine to yield the free amine functionality.
Salt Formation
- The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, which improves compound stability and solubility for handling and further applications.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of chiral synthons derived from natural amino acids or carbohydrates allows efficient access to the (1r,4r) stereochemistry with high enantiomeric purity.
- Protecting group strategy is critical to avoid side reactions and to control stereochemistry during multi-step synthesis.
- Microwave-assisted synthesis of imidazole rings significantly reduces reaction times and improves yields compared to conventional heating methods.
- Solvent choice affects reaction rates and product purity; ethers and alcohols are preferred for imidazole ring formation steps.
- Reductive amination conditions must be optimized to prevent racemization or over-reduction, preserving the stereochemical integrity of the cyclohexane ring.
生物活性
(1R,4R)-4-(1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which include a cyclohexane ring and an imidazole moiety. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C9H17Cl2N3
- Molecular Weight : 228.16 g/mol
- CAS Number : 126796973
Research indicates that compounds containing imidazole rings often interact with various biological targets, including receptors and enzymes. Specifically, this compound has shown potential in modulating imidazoline binding sites (IBS) and adrenergic receptors, which are critical for cardiovascular regulation .
Cardiovascular Effects
A study evaluating related compounds demonstrated that those with significant affinity for IBS and alpha-adrenergic receptors effectively reduced mean arterial blood pressure (MAP) in spontaneously hypertensive rats. This suggests that this compound may possess antihypertensive properties .
Case Studies
- Antihypertensive Evaluation : In a comparative study of structurally similar compounds, those with high affinity for IBS were particularly effective at lowering blood pressure in hypertensive models. The research highlighted the importance of structural modifications in enhancing biological activity .
- Synthesis and Biological Evaluation : A synthesis approach for related imidazole derivatives revealed insights into their biological profiles, suggesting that modifications to the imidazole ring can significantly impact receptor binding and activity .
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| This compound | 126796973 | 228.16 g/mol | Potential antihypertensive activity |
| 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydrobenzoxazine | 12723959 | 196.23 g/mol | Antihypertensive effects |
| (1R,4R)-4-(1-butyl-1H-imidazol-2-yl)cyclohexan-1-amine | 2089609-76-5 | 221.34 g/mol | Cardiovascular modulation |
科学的研究の応用
Anticancer Research
Recent studies have indicated that compounds containing imidazole moieties exhibit significant anticancer properties. (1R,4R)-4-(1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro tests have shown that this compound can induce apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent.
Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties. This compound has been tested against a range of bacterial strains and fungi, demonstrating effective inhibition of growth. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Neurological Studies
The compound has also been investigated for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This positions it as a candidate for further development in treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
*Calculated from base molecular weight (184.28 g/mol for C₁₀H₂₀N₂O) + 2HCl (72.92 g/mol).
Key Observations:
- Aromatic vs.
- Halogenation : The 5-iodopyridinyloxy analogue (Table 1, row 4) introduces steric bulk and halogen-based electronic effects, which may influence receptor affinity .
- Salt Forms: Most analogues are dihydrochlorides, but the 5-iodopyridinyl derivative is a monohydrochloride, suggesting differences in basicity or synthetic routes .
Physicochemical Properties
- Solubility : The dihydrochloride salt form enhances water solubility, critical for bioavailability. This is consistent with analogues like (1r,4r)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride .
- Stability : Imidazole’s aromaticity may confer greater stability compared to partially saturated analogues (e.g., 4,5-dihydroimidazole derivatives) .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (1r,4r)-4-(1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride, and how can intermediates be characterized?
- Methodology :
- Step 1 : Begin with (1R,4R)-4-aminocyclohexan-1-ol, followed by N,N-dibenzylation using benzyl bromide and K₂CO₃ in DMF to protect the amine group .
- Step 2 : Oxidize the alcohol to a ketone using PCC in dichloromethane (DCM) to form 4-(dibenzylamino)cyclohexan-1-one .
- Step 3 : Perform reductive amination with piperazine derivatives (e.g., 1-(cyclopropylmethyl)piperazine) using HOAc and NaHB(OAc)₃ in DCM .
- Step 4 : Deprotect via hydrogenolysis using Pd/C in isopropyl alcohol (IPA) to yield the primary amine .
- Characterization : Use ESI-MS (e.g., m/z 198 [M + H]+) and ¹H NMR (e.g., δ 8.60 ppm for imidazole protons) to confirm intermediates and final product .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using coupling constants (e.g., J = 13.2 Hz for axial protons) and compare with reported spectra .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., m/z 452 [M + H]+ for derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Experimental Design :
- Target Engagement : Screen against uPAR (urokinase plasminogen activator receptor) using competitive binding assays, as imidazole derivatives exhibit affinity for this target .
- Enzyme Inhibition : Test inhibition of sphingosine 1-phosphate lyase (S1PL) via fluorescence-based enzymatic assays, referencing analogs like LX2931 .
Advanced Research Questions
Q. How can computational methods predict electronic properties and guide structural optimization?
- Computational Strategy :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to identify reactive sites. Becke’s hybrid functional (B3LYP) is recommended for thermochemical accuracy .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with S1PL) using AMBER or CHARMM force fields to optimize substituent positioning .
Q. What strategies address low yields during hydrogenolysis in the synthesis?
- Optimization Approaches :
- Catalyst Screening : Test Pd/C with varying particle sizes (e.g., 10% Pd/C vs. 5% Pd/C) to balance reactivity and selectivity .
- Solvent Effects : Compare IPA with ethanol or THF to improve solubility of intermediates and reduce side reactions .
- Pressure Modulation : Perform hydrogenolysis under 30–50 psi H₂ pressure to accelerate deprotection .
Q. How to resolve discrepancies in biological activity between stereoisomers?
- Data Analysis Framework :
- Stereochemical Purity : Confirm enantiomeric excess (>99%) via chiral HPLC (e.g., Chiralpak IA column) to rule out contamination .
- Binding Kinetics : Use surface plasmon resonance (SPR) to compare association/dissociation rates of (1R,4R) vs. (1S,4S) isomers with target proteins .
- Crystallography : Solve co-crystal structures of isomers with S1PL to identify steric or electronic clashes in inactive forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
